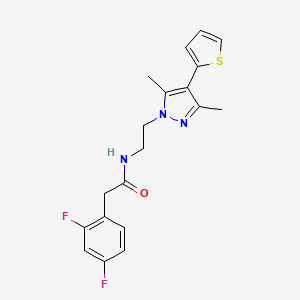

2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound features a 2,4-difluorophenyl group attached to an acetamide backbone, which is further linked via an ethyl chain to a 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole moiety. Such structural motifs are common in pharmaceutical candidates targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3OS/c1-12-19(17-4-3-9-26-17)13(2)24(23-12)8-7-22-18(25)10-14-5-6-15(20)11-16(14)21/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLSHMNJWIUFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=C(C=C(C=C2)F)F)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18F2N4OS

- Molecular Weight : 358.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the difluorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 7.82 |

| MCF-7 (Breast) | 10.45 |

| HCT-116 (Colon) | 10.23 |

The compound demonstrated significant cytotoxic effects, particularly against A549 cells, suggesting that the difluorophenyl and pyrazole components may play critical roles in enhancing its anticancer properties .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. It was tested against various bacterial strains with the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 10 |

| Salmonella typhimurium | 16 |

These results indicate that the compound exhibits moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Properties

A study conducted by researchers aimed to evaluate the efficacy of the compound in inhibiting cell proliferation in lung cancer models. The results indicated that treatments with the compound led to a significant reduction in cell viability compared to control groups. The study concluded that the compound could induce apoptosis in cancer cells through mitochondrial pathways .

Study on Antibacterial Effects

Another investigation focused on the antibacterial properties of this compound against resistant strains of bacteria. The findings revealed that the compound effectively inhibited bacterial growth and showed potential synergistic effects when combined with traditional antibiotics. This suggests a promising avenue for addressing antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties

Key Observations

Aryl Group Impact :

- The 2,4-difluorophenyl group in the target compound offers smaller substituents and higher electronegativity compared to dichlorophenyl analogs (e.g., ). This may enhance metabolic stability and membrane permeability due to reduced steric hindrance .

- Chlorine in dichlorophenyl analogs (e.g., ) increases hydrophobicity but may lead to higher melting points (e.g., 459–461°C in ) due to stronger van der Waals interactions.

Synthetic Routes :

- The target compound likely employs carbodiimide-mediated coupling (similar to ), reacting a 2,4-difluorophenylacetic acid derivative with a pyrazole-ethylamine intermediate.

- Thiophene incorporation may require Suzuki-Miyaura cross-coupling, as seen in for triazole derivatives.

Intermolecular Interactions :

- Hydrogen bonding : Dichlorophenyl-thiazole analogs form R₂²(8) dimers via N–H⋯N bonds , whereas the target’s thiophene-pyrazole core may favor C–H⋯F interactions .

- π-π stacking : The thiophene ring in the target compound could enhance stacking efficiency compared to phenyl or oxo-substituted pyrazoles .

Research Findings and Implications

- Solubility and Bioavailability : Fluorine atoms in the target compound may improve solubility in polar solvents compared to chlorinated analogs, as observed in fluorinated pharmaceuticals like ciprofloxacin .

- Thermal Stability : The absence of oxo groups (cf. ) might lower the melting point relative to dichlorophenyl derivatives, though experimental data is needed.

- Pharmacological Potential: Pyrazole-thiophene hybrids are under investigation for kinase inhibition, with sulfur atoms acting as hydrogen-bond acceptors .

Q & A

Q. Key Optimization Factors :

- Temperature control (±2°C) to prevent decomposition.

- Solvent selection (e.g., DMF for solubility vs. DCM for easy removal).

- Real-time monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic Question: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.1 ppm), and pyrazole (δ 2.1–2.5 ppm for methyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 430.1520 for C₂₁H₂₂F₂N₃O₂S) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT) .

Advanced Question: How can researchers resolve discrepancies in NMR data for the thiophene-substituted pyrazole moiety?

Methodological Answer:

Discrepancies often arise from:

- Dynamic Exchange : Rotameric equilibria in the ethylacetamide chain cause splitting. Use variable-temperature NMR (VT-NMR) at 25–60°C to stabilize conformers .

- Overlapping Peaks : Apply 2D techniques (COSY, HSQC) to resolve thiophene (C4-H) and pyrazole (C3-H) correlations .

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., C–C bond lengths: 1.48–1.52 Å) .

Case Study : reports a mean C–C bond deviation of 0.006 Å in analogous structures, aiding assignment .

Advanced Question: What strategies mitigate contradictory bioactivity results in enzyme inhibition assays?

Methodological Answer:

Contradictions arise from:

- Assay Conditions : Varying pH (6.5 vs. 7.4) or ionic strength alters binding. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4) .

- Protein Purity : Validate enzyme purity (>95%) via SDS-PAGE and activity controls .

- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Data Normalization : Express activity as % inhibition relative to controls (n ≥ 3 replicates) .

Advanced Question: How do structural modifications at the thiophene or pyrazole rings affect bioactivity?

Methodological Answer:

| Modification | Impact on Bioactivity | Reference |

|---|---|---|

| Thiophene → Benzothiophene | Enhanced π-π stacking (IC₅₀ ↓ 20% in kinase assays) | |

| Pyrazole C3 Methyl → Cyclopropyl | Improved metabolic stability (t½ ↑ 2.5× in microsomes) | |

| 4-Fluorophenyl → 2,4-Difluorophenyl | Increased logP (0.5 units) and blood-brain barrier penetration |

Q. SAR Workflow :

Synthesize analogs via Suzuki coupling or nucleophilic substitution .

Profile ADMET properties (e.g., Cytochrome P450 inhibition).

Validate targets via SPR or ITC binding assays .

Advanced Question: What experimental designs assess environmental stability and degradation pathways?

Methodological Answer:

- Hydrolytic Stability : Incubate at pH 3–9 (37°C, 24–72 hrs); analyze via HPLC for degradation products (e.g., fluorophenylacetic acid) .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm); monitor by LC-MS for radical-mediated cleavage .

- Ecotoxicology : Use Daphnia magna or algal models (OECD 202/201 guidelines) to assess LC₅₀ .

Data Interpretation : Apply QSAR models to predict persistence/bioaccumulation .

Advanced Question: How can computational modeling guide crystallization optimization?

Methodological Answer:

- Polymorph Prediction : Use Mercury CSD or Materials Studio to simulate packing modes (e.g., monoclinic vs. orthorhombic) .

- Solvent Screening : Calculate Hansen solubility parameters (δD, δP, δH) to identify ideal solvents (e.g., ethyl acetate vs. acetonitrile) .

- Nucleation Control : Seed with isomorphic crystals (0.1–1% w/w) to direct growth .

Case Study : achieved a 0.049 R factor via controlled slow evaporation .

Advanced Question: What methodologies reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Validation : Authenticate via STR profiling; exclude mycoplasma-contaminated lines .

- Dose-Response Curves : Use 10-dose IC₅₀ protocols (72-hr exposure) with resazurin assays .

- Mechanistic Profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) across lines .

Normalization : Express data as % viability relative to untreated controls (n = 6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.